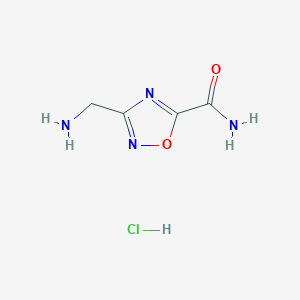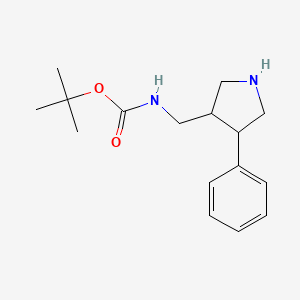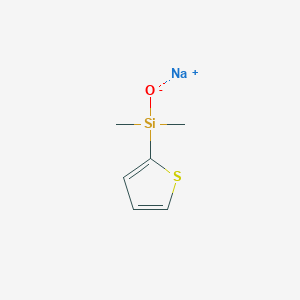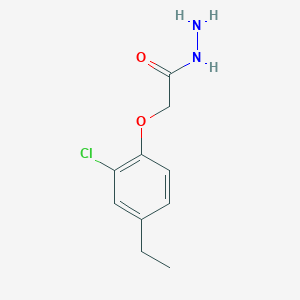![molecular formula C7H4F2N2 B1395886 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-66-0](/img/structure/B1395886.png)
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1196507-66-0 . It has a molecular weight of 154.12 . The IUPAC name for this compound is 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one study reports a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The InChI code for “4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” is 1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) .Chemical Reactions Analysis
The compound “4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . One of these derivatives, compound 4h, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
The compound “4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
FGFR Inhibitors
The compound 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine has been utilized in the design of potent FGFR inhibitors. FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in cell proliferation, survival, migration, and differentiation. Inhibitors targeting FGFRs can be effective in treating cancers that exhibit aberrant FGFR signaling. Researchers have focused on using the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder in structure-based design strategies to develop novel FGFR inhibitors .
Anticancer Properties
Studies have shown that derivatives of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer activities. For instance, certain derivatives have been evaluated for their ability to inhibit breast cancer cell proliferation and induce apoptosis. They also significantly inhibited the migration and invasion of breast cancer cells .
Wirkmechanismus
Target of Action
The primary target of the compound 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a protein kinase involved in the transduction of mitogenic signals from the cell membrane to the nucleus .
Mode of Action
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine interacts with its target, FGFR, by inhibiting its activity . This inhibition occurs as the compound binds to the receptor, preventing it from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine with FGFR affects several biochemical pathways. The FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt, is primarily affected . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor .
Result of Action
The molecular and cellular effects of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action, efficacy, and stability of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. It is known that the compound should be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
The compound “4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” is classified under GHS07 for safety . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-difluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZRADTOCTZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701225 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1196507-66-0 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














